Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 853109-70-3
VCID: VC3797063
InChI: InChI=1S/C10H12ClNO3/c1-4-15-10(14)7-5-12(3)9(13)6(2)8(7)11/h5H,4H2,1-3H3
SMILES: CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol

Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS No.: 853109-70-3

Cat. No.: VC3797063

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate - 853109-70-3

Specification

CAS No. 853109-70-3
Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
IUPAC Name ethyl 4-chloro-1,5-dimethyl-6-oxopyridine-3-carboxylate
Standard InChI InChI=1S/C10H12ClNO3/c1-4-15-10(14)7-5-12(3)9(13)6(2)8(7)11/h5H,4H2,1-3H3
Standard InChI Key LRPZMBUONONUPF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C
Canonical SMILES CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at the 1-, 4-, 5-, and 6-positions. Key structural elements include:

  • 1-Position: A methyl group (-CH₃) attached to the nitrogen atom.

  • 4-Position: A chlorine atom (-Cl) contributing to electrophilic reactivity.

  • 5-Position: A second methyl group (-CH₃).

  • 6-Position: A ketone group (=O) in conjugation with the ring.

  • 3-Position: An ethyl ester (-COOCH₂CH₃) enhancing solubility and reactivity in nucleophilic acyl substitution .

The SMILES notation CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C and IUPAC name ethyl 4-chloro-1,5-dimethyl-6-oxopyridine-3-carboxylate unambiguously define its structure.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₃
Molecular Weight229.66 g/mol
Exact Mass229.051 Da
PSA (Polar Surface Area)48.3 Ų
LogP (Partition Coefficient)1.52

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves chlorination of ethyl 1,6-dihydro-4-hydroxy-1,5-dimethyl-6-oxopyridine-3-carboxylate . This reaction typically employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as chlorinating agents under reflux conditions. The mechanism proceeds via nucleophilic displacement of the hydroxyl group by chloride, facilitated by the electron-withdrawing ketone and ester groups.

Table 2: Representative Synthesis Protocol

ParameterConditionSource
Starting MaterialEthyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
ReagentPOCl₃ or SOCl₂
Temperature80–100°C (reflux)
Reaction Time4–6 hours
Yield70–85% (reported in patent WO2013/178581 A1)

Scalability and Industrial Production

Bayer Pharma AG’s patent (WO2013/178581 A1) highlights its use in multigram-scale syntheses, emphasizing reproducibility and purity ≥95% . Critical process controls include moisture exclusion (to prevent ester hydrolysis) and precise stoichiometry to minimize byproducts.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C; no melting point reported .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM) . Limited solubility in water (LogP = 1.52) .

  • Hazard Classification: Irritant (Xi) ; requires handling in ventilated environments with PPE .

Table 3: Physicochemical Profile

PropertyValue/ObservationSource
Boiling PointNot reported
DensityNot reported
Flash PointNot reported
Storage2–8°C, desiccated

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s chloro and ester groups make it a versatile precursor for:

  • Antimicrobial Agents: Functionalization at the 4-position enables synthesis of quinolone analogs .

  • Neurological Therapeutics: Incorporation into acetylcholinesterase inhibitors for Alzheimer’s disease .

  • Anti-Inflammatory Compounds: Scaffold for COX-2 selective inhibitors .

Case Study: Bayer Pharma’s Patent

In WO2013/178581 A1 , the compound is intermediate in synthesizing kinase inhibitors targeting oncology pathways. Structural modifications at the 3-carboxylate group enhance binding affinity to ATP pockets in target enzymes .

SupplierPurityPrice (1g)Source
Accela≥95%$508.00
VulcanChem>97%$774.47
American Custom Chemicals95%$504.83

Regulatory Compliance

  • HS Code: 2933399090 (other pyridine derivatives) .

  • Tariffs: 6.5% MFN tariff; 17% VAT in China .

  • Transport: Classified as non-hazardous for air transport under IATA .

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